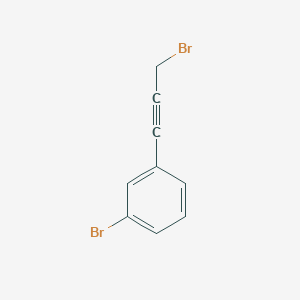

![molecular formula C16H14N2O2 B2938434 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-31-9](/img/structure/B2938434.png)

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide is a compound that falls under the category of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

The synthesis of fused pyridine derivatives like this compound has been a subject of research for many years . Furopyridines, which are isosteres of benzofuran and indole cores, are frequently encountered in the chemical structure of compounds possessing various bioactivities . The synthesis of these compounds was first reported almost a century ago .Molecular Structure Analysis

The molecular structure of this compound consists of a planar furopyridine ring . Both phenyl rings are inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis

Fused pyridine derivatives, including this compound, are known for their wide range of biological and pharmacological activities . They are frequently used structures in drug research .Scientific Research Applications

Synthesis and Chemical Transformations

"5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide" and related compounds have been extensively studied for their synthetic pathways and chemical transformations. These substances serve as key intermediates in the synthesis of complex heterocycles, which are crucial for developing pharmacologically active compounds. For instance, studies have detailed transformations of related furan and pyridine derivatives under various conditions to yield new heterocyclic systems with potential biological activities (Stroganova et al., 2016; Shiotani & Taniguchi, 1996). These synthetic strategies are essential for expanding the chemical space of bioactive molecules.

Antibacterial and Antifungal Activity

Compounds within this chemical family have shown promise in antibacterial and antifungal applications. The structure-activity relationship (SAR) studies indicate that slight modifications to the core structure can significantly influence their biological activity. For example, derivatives of related pyridine and furo[3,2-b]pyridine have been synthesized and evaluated for their antimicrobial properties, showing moderate to good activity against various pathogens (Panda et al., 2011; Chambhare et al., 2003). These findings underscore the potential of furo[3,2-b]pyridine derivatives in developing new antimicrobial agents.

Potential in Medicinal Chemistry

The exploration of "this compound" and its analogs extends into medicinal chemistry, where their application in drug discovery is being investigated. Their ability to interact with biological targets, such as enzymes and receptors, makes them candidates for further development into therapeutic agents. Research into similar compounds has demonstrated promising biological activities, including antiprotozoal (Ismail et al., 2004) and antineoplastic effects (Liu et al., 1996). These studies highlight the compound's versatility and potential as a scaffold for developing new treatments.

Future Directions

The future directions for the research on 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide could include further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by fused pyridine derivatives, there is potential for discovering new therapeutic applications for this compound .

properties

IUPAC Name |

5-methyl-N-(3-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-4-3-5-12(8-10)18-16(19)15-9-13-14(20-15)7-6-11(2)17-13/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZQSIPHSBACNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2938352.png)

![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2938353.png)

![4-ethoxy-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2938357.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2938360.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)

![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2938367.png)

![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)

![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)